(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole is a chemical compound with the CAS number 223595-17-3. It is classified as an isoindole derivative, which is a bicyclic structure known for its presence in various natural products and synthetic pharmaceuticals. This compound is particularly noted for its role as an intermediate in the synthesis of certain pharmaceuticals, including Garenoxacin, an antibiotic used to treat bacterial infections.
Several methods have been developed for the synthesis of (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole. One notable approach involves the bromination of isoindole derivatives using bromine or brominating agents, followed by reduction or cyclization processes.
A specific method involves the use of lithium reagents to facilitate the bromine-lithium exchange reaction, which allows for the introduction of bromine into the isoindole framework . This method is efficient and provides a pathway to synthesize various substituted isoindoles.
(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole can participate in various chemical reactions typical for isoindoles:
These reactions are crucial for modifying the compound to create derivatives with potentially enhanced biological activity or different functional properties.
The mechanism of action for (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole primarily relates to its role as an intermediate in pharmaceutical synthesis. In drug development, compounds like this isoindole derivative can interact with biological targets such as enzymes or receptors, leading to desired therapeutic effects. The specific interactions depend on the functional groups present and their spatial orientation within the molecular structure.
The physical and chemical properties of (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole include:
These properties are essential for understanding how the compound behaves under various conditions and its applicability in different chemical environments.
(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole has significant applications in scientific research and pharmaceutical development:
This compound's unique structural features make it valuable in developing new therapeutic agents targeting various diseases. Its ability to undergo further chemical transformations allows researchers to explore a wide range of derivatives with potential applications in medicine and biochemistry.
Stereoselective construction of the chiral isoindoline core represents a fundamental challenge in synthesizing enantioenriched (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole. The benzofused pyrrolidine structure requires precise stereochemical control at the C1 position, typically achieved through chiral auxiliaries or asymmetric catalysis. One prominent approach involves diastereoselective cyclization of chiral precursors containing pre-established stereocenters that direct ring closure. For instance, ortho-functionalized benzylamines with chiral N-substituents undergo intramolecular alkylation under basic conditions, yielding isoindolines with high diastereomeric excess (>90%) [6].
Alternative routes employ chiral pool starting materials like amino acids to impart stereochemistry. (S)-Alanine-derived substrates have been successfully cyclized via palladium-catalyzed intramolecular amination, generating the (R)-configured isoindoline scaffold with retention of configuration. This strategy capitalizes on the rigidity of the transition state to prevent racemization during ring formation. Recent advances demonstrate that ring-closing metathesis (RCM) of diene precursors using chiral Grubbs catalysts provides access to both enantiomers through catalyst control, though this remains less explored for 5-bromo-substituted systems [6].
The Meyers' bicyclic lactam methodology provides a robust route to enantiopure isoindolines, exploiting the inherent stereodirecting power of chiral oxazolino-lactams. This approach transforms prochiral dicarbonyl precursors into stereodefined fused heterocycles through a sequence of condensation, reduction, and lactamization [4]. For (1R)-5-bromo-1-methylisoindoline synthesis, the sequence begins with ortho-brominated dialdehydes or keto-aldehydes that undergo stereoselective condensation with (R)-phenylglycinol to form chiral bicyclic lactams.
Table 1: Key Transformations in Meyers' Synthesis of (R)-5-Bromo-1-methylisoindoline
Step | Reagents/Conditions | Function | Stereochemical Outcome |
---|---|---|---|
Condensation | (R)-Phenylglycinol, toluene, reflux | Forms oxazoline ring | Establishes S configuration at future C1 |
Lactamization | H⁺ catalysis, 80°C | Cyclizes isoindoline core | Transfers chirality from oxazoline to lactam |
Methylation | MeI, NaH, DMF | Introduces N-methyl group | Retains configuration |
Reductive Removal | NaBH₄, EtOH; H₂/Pd-C | Cleaves chiral auxiliary | Yields (R)-configured isoindoline |
Critical to this methodology is the diastereoselective reduction of the iminium intermediate, which occurs with high facial selectivity due to the chiral environment of the fused system. Final reductive removal of the chiral auxiliary under dissolving metal conditions furnishes the target (R)-isoindoline without racemization. This route delivers excellent enantiopurity (>98% ee) and accommodates the bromine substituent when brominated precursors are employed prior to cyclization [4] [6].
Achieving selective bromination at C5 presents significant challenges due to the competing reactivity at C4, C6, and C7 positions in the isoindoline ring system. The electron-rich pyrrolidine moiety activates the benzene ring toward electrophilic substitution, necessitating strategic directing/protecting group tactics for C5 selectivity. Modern approaches utilize steric blocking through bulky N-substituents or coordination-directed bromination using metal templates [6].
When synthesizing the target compound, a two-stage bromination strategy proves most effective:
Table 2: Bromination Selectivity Under Different Conditions
Substrate | Conditions | C5 Bromination (%) | Other Products (%) |
---|---|---|---|
1-Methylisoindoline | Br₂ (1 equiv), CH₂Cl₂, 0°C | 45 | C4 (30), C7 (25) |
1-Methylisoindoline | Br₂, AlCl₃ (0.3 equiv), –20°C | 82 | C4 (18) |
N-Boc-isoindoline | Br₂, AcOH, 50°C | 95 | Trace dibromide |
Phthalimide precursor | NBS, CCl₄, reflux | >99 | None |
The N-Boc protection strategy offers superior regioselectivity (>95%) by both sterically shielding C4/C7 and electronically deactivating the ring, though subsequent deprotection and methylation steps add complexity. For large-scale synthesis, the precursor-controlled bromination route remains preferred, as evidenced in industrial production of garenoxacin intermediates where C5 regiochemistry is essential for downstream coupling reactions [2] [6].
While auxiliary-based methods dominate current synthesis, emerging catalytic asymmetric approaches offer streamlined access to enantioenriched 1-methylisoindolines. Two strategies show particular promise:
Transition Metal-Catalyzed Asymmetric HydrogenationThis approach utilizes prochiral isoindoline precursors such as 1-isoindolyl acrylates or imines subjected to chiral catalysts. Rhodium complexes with Josiphos-type ligands effect hydrogenation of 3,4-dehydroisoindolines with up to 94% ee. Critical parameters include:
Organocatalytic Desymmetrizationmeso-Isoindoline derivatives undergo chiral anion-directed asymmetric functionalization. Phosphoric acid catalysts (TRIP derivatives) promote electrophilic aminations or alkylations at C1 with 90% ee, though methylation remains challenging. This method avoids transition metals but currently delivers lower enantioselectivity for N-methylated products compared to metal-catalyzed routes [6].
For the target brominated compound, substrate-directed asymmetric synthesis using chiral brominating agents (e.g., BINAP-derived bromonium complexes) has achieved modest success (≤85% ee). The steric bulk of bromine adjacent to the prochiral center creates favorable chiral induction environments, suggesting potential for future catalyst optimization. Current industrial routes still favor Meyers' methodology or chiral resolution for obtaining >99% ee material required for pharmaceutical applications like garenoxacin synthesis [2] [5] [6].
Comprehensive Compound Data Table
Table 3: Key Chemical Data for (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole
Property | Value | Source/Reference |
---|---|---|
Systematic Name | (1R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | [1] [2] |
CAS Registry Number | 223595-17-3 | [2] [5] |
Molecular Formula | C₉H₁₀BrN | [1] [2] |
Molecular Weight | 212.09 g/mol | [2] [5] |
Boiling Point | 261 °C | [2] [5] |
Density | 1.407 g/cm³ | [2] [5] |
Flash Point | 112 °C | [2] [5] |
pKa | 8.67 ± 0.40 (Predicted) | [2] [5] |
Synonyms | (R)-5-Bromo-1-methylisoindoline; Garenoxacin intermediate 5 | [2] [5] |
Commercial Purity | 95–96% | [2] [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7